molecular formula C18H21BrN2O3S B11621864 N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide

Cat. No.: B11621864
M. Wt: 425.3 g/mol
InChI Key: FKAGRMZYMYSKOM-UHFFFAOYSA-N
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Description

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is a complex organic compound characterized by the presence of a bromobenzyl group, a phenylsulfonyl group, and an isopropyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide typically involves multiple steps:

  • Formation of the Bromobenzyl Intermediate: : The initial step involves the bromination of benzyl chloride using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction is carried out under reflux conditions in a suitable solvent such as carbon tetrachloride.

  • Sulfonylation: : The bromobenzyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base like triethylamine. This reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions.

  • Amidation: : The final step involves the coupling of the sulfonylated intermediate with isopropylglycine. This step is usually facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for industrial processes might include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, solvent recycling and purification steps would be implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Typical reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

  • Substitution: : The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols. This reaction is often facilitated by a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Common Reagents and Conditions

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo substitution reactions makes it a useful probe for investigating biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the bromobenzyl and sulfonyl groups suggests possible applications in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting enzyme activity through binding to the active site. The bromobenzyl group can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
  • N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
  • N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide

Uniqueness

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can be exploited in designing molecules with enhanced binding affinity or selectivity.

Properties

Molecular Formula

C18H21BrN2O3S

Molecular Weight

425.3 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propan-2-ylacetamide

InChI

InChI=1S/C18H21BrN2O3S/c1-14(2)20-18(22)13-21(12-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,20,22)

InChI Key

FKAGRMZYMYSKOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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